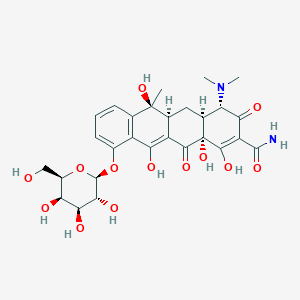

Tetracycline 10-O-B-D-galactopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tetracycline 10-O-B-D-galactopyranoside is a broad-spectrum polyketide antibiotic . It is produced by the Streptomyces genus of Actinobacteria . This compound acts as a protein synthesis inhibitor and is commonly used to treat acne today, and more recently, rosacea . It has been historically important in reducing the number of deaths from cholera . In this galactoside analog, upon enzymatic or chemical hydrolysis of the galactoside group, the active antibiotic tetracycline is produced .

Synthesis Analysis

The synthesis of Tetracycline 10-O-B-D-galactopyranoside involves the enzymatic or chemical hydrolysis of the galactoside group . This process results in the production of the active antibiotic tetracycline .Molecular Structure Analysis

The molecular formula of Tetracycline 10-O-B-D-galactopyranoside is C28H34N2O13 . The IUPAC name for this compound is (4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-10-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,5a-tetrahydrotetracene-2-carboxamide .Chemical Reactions Analysis

The primary chemical reaction involving Tetracycline 10-O-B-D-galactopyranoside is its conversion into tetracycline through the process of prodrug conversion .Physical And Chemical Properties Analysis

The molecular weight of Tetracycline 10-O-B-D-galactopyranoside is 606.6 g/mol . The compound is soluble in DMSO and in water .Wissenschaftliche Forschungsanwendungen

Biologic Actions and Therapeutic Effects

Tetracycline and its analogs demonstrate a wide spectrum of biologic actions affecting various physiological processes. These actions include impacts on inflammation, proteolysis, angiogenesis, apoptosis, metal chelation, ionophoresis, and bone metabolism. The therapeutic potential of these compounds has been explored in various diseases including skin conditions like rosacea and bullous dermatoses, systemic diseases like aortic aneurysms, cancer metastasis, periodontitis, and autoimmune disorders such as rheumatoid arthritis and scleroderma (Sapadin & Fleischmajer, 2006).

Impact on Mitochondrial Function

Tetracyclines have been reported to affect mitochondrial function significantly. These antibiotics, often used to control gene expression in Tet-on/Tet-off systems, induce a mitonuclear protein imbalance by affecting mitochondrial translation. This imbalance leads to mitochondrial proteotoxic stress, altered mitochondrial dynamics and function, and changes in nuclear gene expression, affecting physiology in various organisms, from cell cultures to mice and plants. These effects caution against the extensive use of tetracyclines in biomedical research and livestock due to potential confounding effects on experimental results and downstream impacts on the environment and human health (Moullan et al., 2015) (Chatzispyrou et al., 2015).

Environmental Impact and Ecological Risks

Tetracycline antibiotics, due to their extensive usage and subsequent release into the environment, pose ecological risks and can cause human health damages. These compounds have been found in different ecological compartments, with a significant presence in the aquatic environment due to their highly hydrophilic nature. The occurrence of tetracycline antibiotics in the environment can inhibit the growth of terrestrial and aquatic species and may also cause endocrine disruption. The development of advanced processes to remove these compounds from waters is crucial to mitigate their environmental impact (Daghrir & Drogui, 2013).

Antiamyloidogenic Effects

Tetracyclines have been noted for their antiamyloidogenic effects. These compounds interact with oligomers, disrupt fibrils, and possess antioxidant, anti-inflammatory, antiapoptotic, and matrix metalloproteinase inhibitory activities. The pleiotropic action of tetracyclines is beneficial in preclinical and clinical studies for various amyloidogenic proteins, making them potential therapeutics against inflammation-based mammalian cell diseases (Stoilova et al., 2013).

Ultrasensitive Detection Methods

The development of aptamer-pendant DNA tetrahedron nanostructure-functionalized magnetic beads has been employed as a probe for the ultrasensitive detection of Tetracycline. This innovative method, capable of detecting Tetracycline in extremely low concentrations, holds significant potential in food analysis and ensuring food safety (Hong et al., 2021).

Eigenschaften

IUPAC Name |

(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-10-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,5a-tetrahydrotetracene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N2O13/c1-27(40)9-5-4-6-12(42-26-22(36)21(35)18(32)13(8-31)43-26)14(9)19(33)15-10(27)7-11-17(30(2)3)20(34)16(25(29)39)24(38)28(11,41)23(15)37/h4-6,10-11,13,17-18,21-22,26,31-33,35-36,38,40-41H,7-8H2,1-3H3,(H2,29,39)/t10-,11-,13+,17-,18-,21-,22+,26+,27+,28-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQIGPCCKIYYEBO-UCUSNPRGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4OC5C(C(C(C(O5)CO)O)O)O)O)O)O)C(=O)N)N(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)O)O)C(=O)N)N(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N2O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50716366 |

Source

|

| Record name | (4S,4aS,5aS,6S,12aR)-4-(Dimethylamino)-10-(beta-D-galactopyranosyloxy)-1,6,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

606.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetracycline 10-O-B-D-galactopyranoside | |

CAS RN |

319426-63-6 |

Source

|

| Record name | (4S,4aS,5aS,6S,12aR)-4-(Dimethylamino)-10-(beta-D-galactopyranosyloxy)-1,6,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-ethyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B1425282.png)

![[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethanamine hydrochloride](/img/structure/B1425284.png)

![2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride](/img/structure/B1425285.png)

![3-[3-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride](/img/structure/B1425287.png)